Methyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate
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Overview
Description
Methyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a chlorophenyl group, a phenylsulfonyl group, and an ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate typically involves the esterification of 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate depends on its interaction with molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. The chlorophenyl and phenylsulfonyl groups may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Lacks the phenylsulfonyl group.
Methyl 2-((phenylsulfonyl)oxy)acetate: Lacks the chlorophenyl group.
Ethyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2-chlorophenyl)-2-((phenylsulfonyl)oxy)acetate is unique due to the presence of both the chlorophenyl and phenylsulfonyl groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13ClO5S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C15H13ClO5S/c1-20-15(17)14(12-9-5-6-10-13(12)16)21-22(18,19)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
AOGSMZZEIDWJOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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